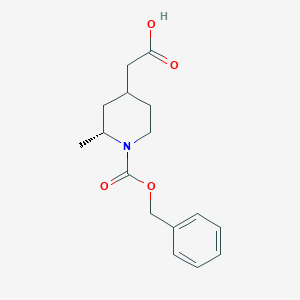
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves multiple steps. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
2-((2R)-1-((tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
2-((2R)-1-((Methoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Features a methoxycarbonyl group, offering different reactivity and properties.
Uniqueness
The benzyloxycarbonyl group offers unique protection and reactivity compared to other protecting groups, making it valuable in synthetic chemistry .
属性
分子式 |
C16H21NO4 |
|---|---|
分子量 |
291.34 g/mol |
IUPAC 名称 |
2-[(2R)-2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)/t12-,14?/m1/s1 |
InChI 键 |
KRLSOLDRXZBCQY-PUODRLBUSA-N |
手性 SMILES |
C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
规范 SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
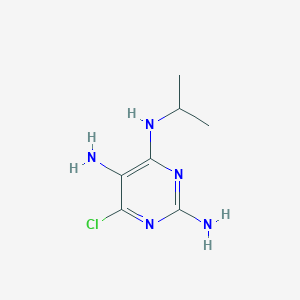
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
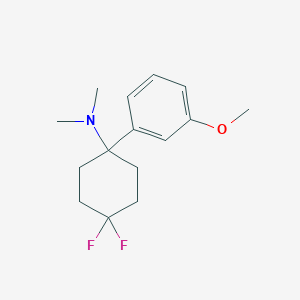

![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
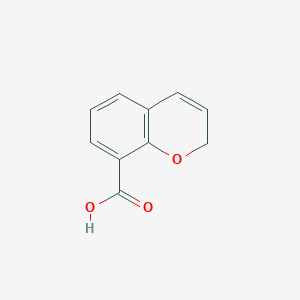
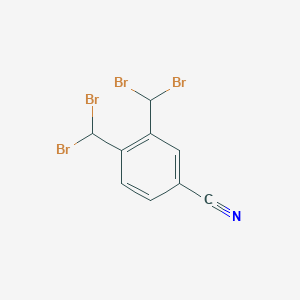
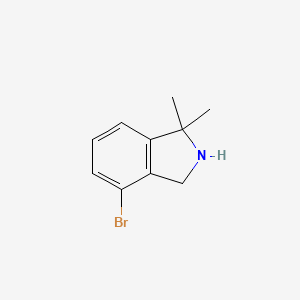
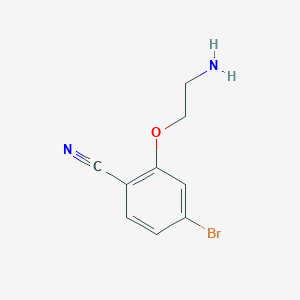

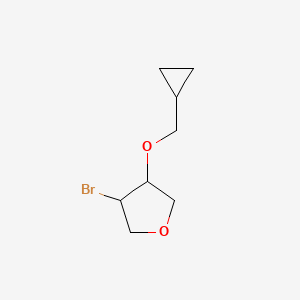
![2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carboximidamide](/img/structure/B13333448.png)
